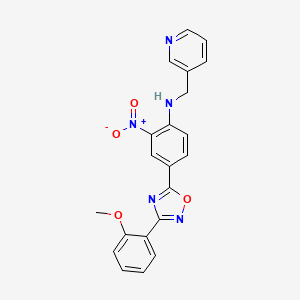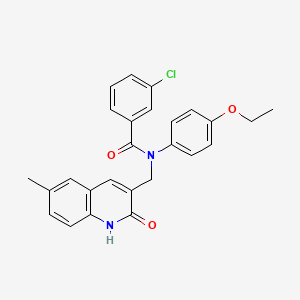
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a quinoline derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that helps in the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant antitumor activity in various cancer cell lines, which suggests its potential as a promising anticancer agent. Additionally, it has been reported to induce cell cycle arrest in cancer cells and inhibit cell proliferation. The compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments include its potential as a promising anticancer agent and its ability to inhibit topoisomerase II activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
Future research on 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide should focus on its potential applications in cancer therapy, including its efficacy in vivo and its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its safety profile and potential side effects. The compound's antioxidant activity should also be further investigated to determine its potential as a therapeutic agent in other diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been achieved using different methods, including the condensation reaction of 3-chlorobenzoyl chloride with 2-hydroxy-6-methylquinoline, followed by the reaction with 4-ethoxyaniline in the presence of a base. The final product is obtained by the reaction of the intermediate with benzyl chloride in the presence of a base.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. It has been reported to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division.
Propriétés
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-10-8-22(9-11-23)29(26(31)18-5-4-6-21(27)15-18)16-20-14-19-13-17(2)7-12-24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKSYRJILXZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

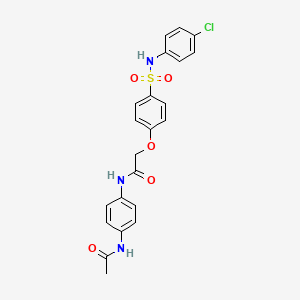

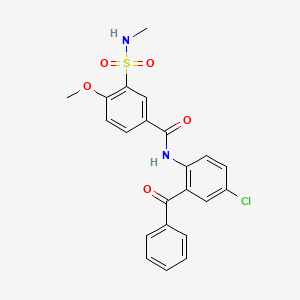

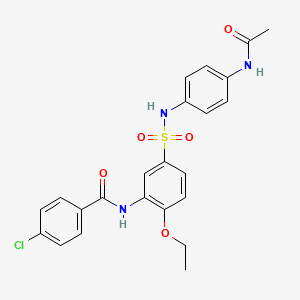
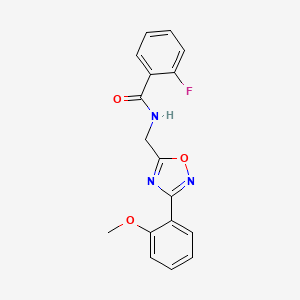

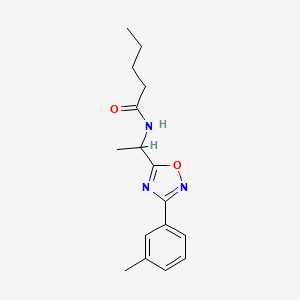
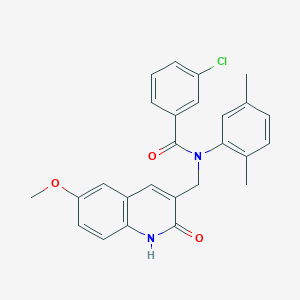
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
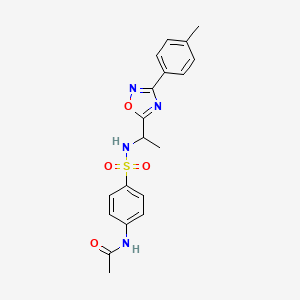
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)

